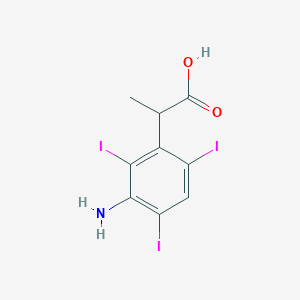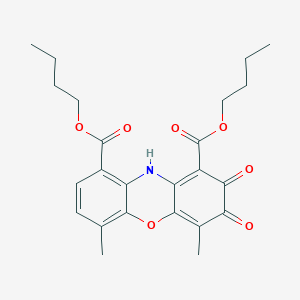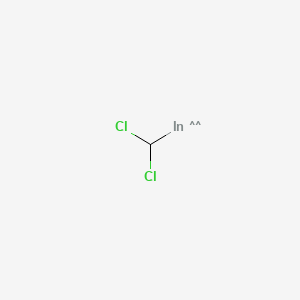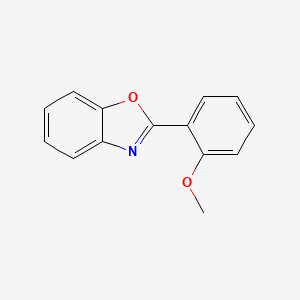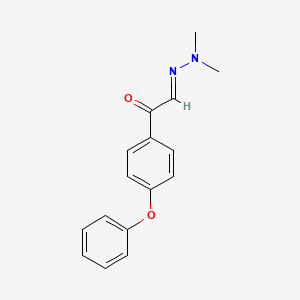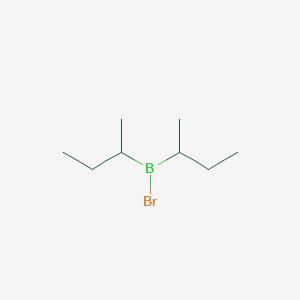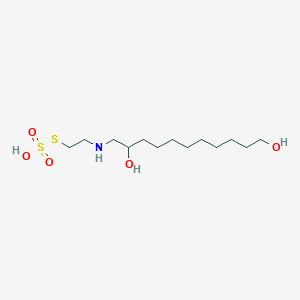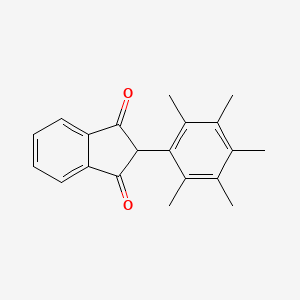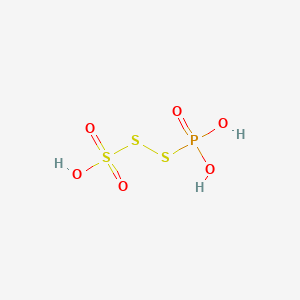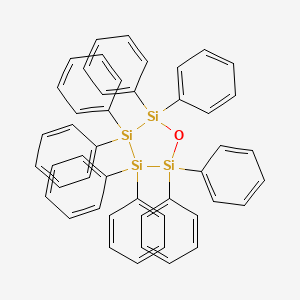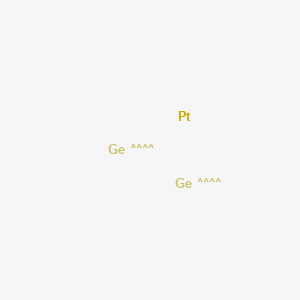
CID 78061901
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78061901, also known as CID-103, is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. It recognizes a unique epitope on the cluster of differentiation 38 molecule, which is expressed on the surface of various malignant cells. This compound has shown promising preclinical efficacy and safety profiles, making it a potential candidate for therapeutic applications in oncology and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CID-103 is synthesized using recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese hamster ovary cells. The host cells are cultured under specific conditions to produce the monoclonal antibody, which is then purified using protein A affinity chromatography and other purification techniques .
Industrial Production Methods
The industrial production of CID-103 involves large-scale cell culture bioreactors. The process includes cell expansion, production, and purification stages. The monoclonal antibody is harvested from the culture medium, followed by a series of purification steps to ensure high purity and quality. The final product is formulated and filled into vials for clinical and commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
CID-103 primarily undergoes binding reactions with its target, the cluster of differentiation 38 molecule. This binding can trigger various downstream effects, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .
Common Reagents and Conditions
The binding reactions of CID-103 typically occur under physiological conditions, such as in the human body or in vitro assays that mimic these conditions. Common reagents used in these assays include buffers, cell culture media, and detection antibodies .
Major Products Formed
The major products formed from the binding reactions of CID-103 are immune complexes consisting of the monoclonal antibody and the cluster of differentiation 38 molecule. These complexes can lead to the destruction of malignant cells expressing the cluster of differentiation 38 .
Applications De Recherche Scientifique
CID-103 has several scientific research applications, including:
Oncology: CID-103 is being investigated for its potential to treat multiple myeloma and other hematologic malignancies.
Autoimmune Diseases: CID-103 is also being studied for its potential to treat autoimmune diseases, such as immune thrombocytopenia.
Transplantation: CID-103 is being explored for its use in preventing antibody-mediated rejection in kidney transplant recipients.
Mécanisme D'action
CID-103 exerts its effects by binding to the cluster of differentiation 38 molecule on the surface of target cells. This binding triggers antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of the target cells. The unique epitope recognized by CID-103 allows for specific targeting of cluster of differentiation 38-expressing cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daratumumab: Another anti-cluster of differentiation 38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-cluster of differentiation 38 monoclonal antibody with similar applications in oncology.
Uniqueness of CID-103
CID-103 is unique in its ability to recognize a distinct epitope on the cluster of differentiation 38 molecule, which may contribute to its enhanced efficacy and safety profile compared to other anti-cluster of differentiation 38 monoclonal antibodies. Additionally, CID-103 has shown promising preclinical results in both oncology and autoimmune disease models, highlighting its potential as a versatile therapeutic agent .
Propriétés
Formule moléculaire |
Ge2Pt |
|---|---|
Poids moléculaire |
340.3 g/mol |
InChI |
InChI=1S/2Ge.Pt |
Clé InChI |
ANFZALPDKQURPJ-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Ge].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


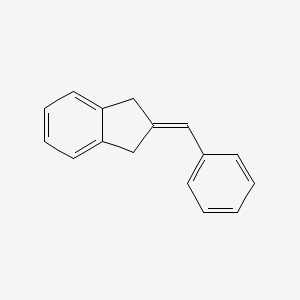
![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
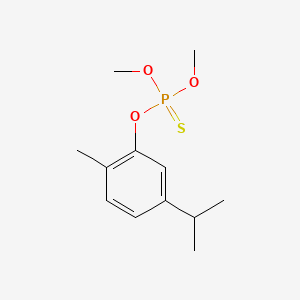
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)
